Eloxatine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

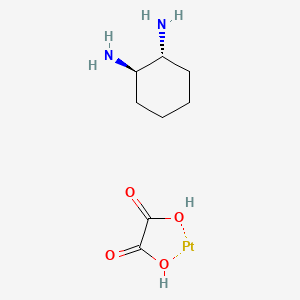

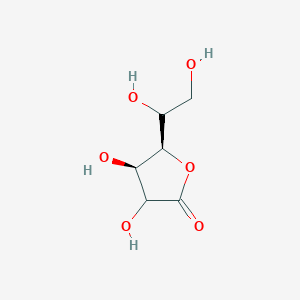

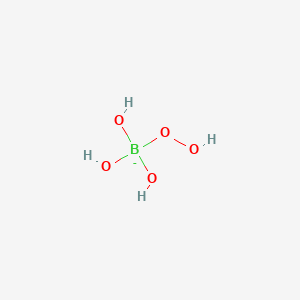

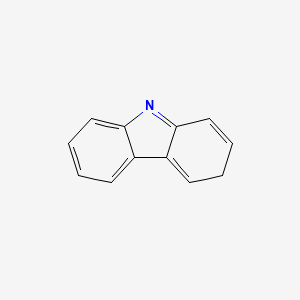

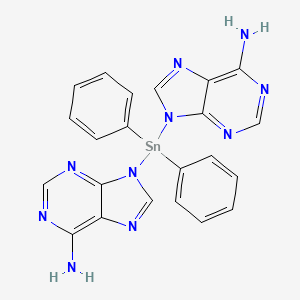

An organoplatinum complex in which the platinum atom is complexed with 1,2-diaminocyclohexane, and with an oxalate ligand which is displaced to yield active oxaliplatin derivatives. These derivatives form inter- and intra-strand DNA crosslinks that inhibit DNA replication and transcription. Oxaliplatin is an antineoplastic agent that is often administered with FLUOROURACIL and FOLINIC ACID in the treatment of metastatic COLORECTAL NEOPLASMS.

科学的研究の応用

Novel Antineoplastic Properties

Eloxatine, known as oxaliplatin, is a platinum derivative antineoplastic agent. It's particularly effective in blocking DNA replication and transcription, leading to cell death and apoptosis in proliferating cells. This makes it more potent than other platinum compounds like cisplatin and carboplatin in various tumor cell lines, including those resistant to these drugs. It is approved for use in metastatic colorectal cancer treatment in various regions worldwide and shows promise in combination therapies with other novel agents (Mani, Manalo, & Bregman, 2000).

Cellular and Molecular Aspects

Eloxatine exhibits a broad antitumor effect both in vitro and in vivo, with a better safety profile than cisplatin. It has a non-hydrolysable diaminocyclohexane (DACH) carrier ligand, which is maintained in its final cytotoxic metabolites, targeting DNA and producing mainly 1,2-GG intrastrand cross-links. The exact mechanism of action is still being explored, but its chemical and steric characteristics contribute to its lack of cross-resistance with cisplatin (Di Francesco, Ruggiero, & Riccardi, 2002).

Clinical Pharmacokinetics

A sensitive inductively coupled plasma mass spectrometry assay was developed for oxaliplatin-derived platinum in biofluids. This method allows the characterization of long-term exposure to platinum in patients following oxaliplatin treatment, providing insights into the pharmacokinetics of Eloxatine in cancer patients (Morrison et al., 2000).

Mechanistic Insights

Eloxatine's DNA adduction properties have been a subject of interest. This third-generation platinum co-ordination compound, approved for colorectal cancer treatment, forms DNA adducts that inhibit DNA synthesis. Understanding these mechanistic insights is crucial for evaluating and comparing the efficacy and molecular pharmacology of platinum drugs (Kim, Shin, Cheong, & Hah, 2010).

Preclinical and Clinical Activity Review

Eloxatine displays preclinical and clinical activity in a wide variety of tumor types. It's particularly effective in colorectal cancer when combined with 5-FU, showing efficacy in 5-FU-resistant advanced disease. Its unique mechanism of action and excellent safety profile make it a versatile agent for combination therapies (Misset, Bleiberg, Sutherland, Békradda, & Cvitkovic, 2000).

特性

製品名 |

Eloxatine |

|---|---|

分子式 |

C8H16N2O4Pt |

分子量 |

399.3 g/mol |

IUPAC名 |

(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum |

InChI |

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/t5-,6-;;/m1../s1 |

InChIキー |

OGAPHRMCCQCJOE-BNTLRKBRSA-N |

異性体SMILES |

C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt] |

正規SMILES |

C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt] |

同義語 |

1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

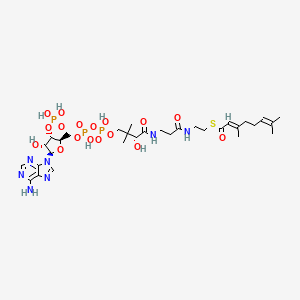

![dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1241612.png)

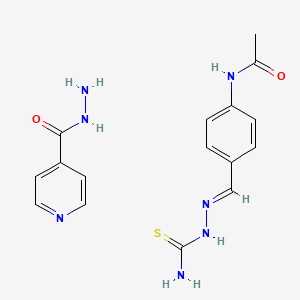

![1-S-[2-(1-sulfo-1H-indol-3-yl)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241633.png)